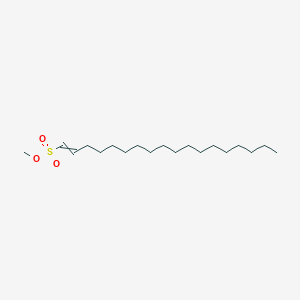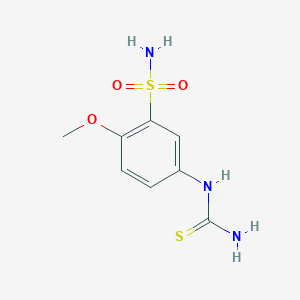
5-(Carbamothioylamino)-2-methoxybenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Carbamothioylamino)-2-methoxybenzene-1-sulfonamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a carbamothioylamino group, a methoxy group, and a sulfonamide group attached to a benzene ring. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Carbamothioylamino)-2-methoxybenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring substituted with methoxy and sulfonamide groups. One common method involves the reaction of 2-methoxybenzenesulfonyl chloride with thiourea under basic conditions to introduce the carbamothioylamino group. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
5-(Carbamothioylamino)-2-methoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(Carbamothioylamino)-2-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Carbamothioylamino)-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing the compound to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to antimicrobial effects. Additionally, the compound’s ability to form hydrogen bonds and interact with various proteins makes it a versatile molecule for targeting different biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-(Carbamothioylamino)-2-chlorobenzoic acid: Similar structure but with a chlorine atom instead of a methoxy group.
Methyl 5-(carbamothioylamino)-2-methoxybenzoate: Similar structure but with a methyl ester group instead of a sulfonamide group.
Uniqueness
5-(Carbamothioylamino)-2-methoxybenzene-1-sulfonamide stands out due to the presence of both a methoxy group and a sulfonamide group on the benzene ring
Propiedades
Número CAS |
66121-81-1 |
|---|---|
Fórmula molecular |
C8H11N3O3S2 |
Peso molecular |
261.3 g/mol |
Nombre IUPAC |
(4-methoxy-3-sulfamoylphenyl)thiourea |
InChI |
InChI=1S/C8H11N3O3S2/c1-14-6-3-2-5(11-8(9)15)4-7(6)16(10,12)13/h2-4H,1H3,(H3,9,11,15)(H2,10,12,13) |
Clave InChI |
SAQZMBCYABVDMN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=S)N)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14483726.png)
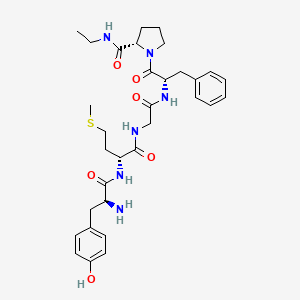
![Propanamide, 3-[bis[3-(dimethylamino)propyl]amino]-](/img/structure/B14483737.png)
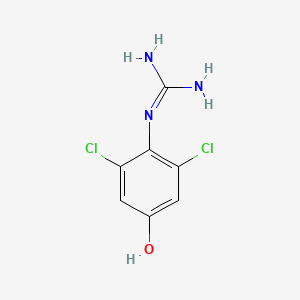



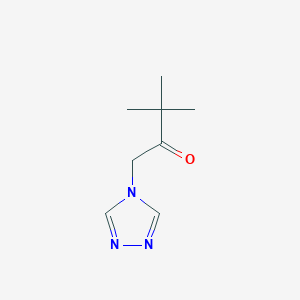
![3-[2-(4-Methoxyphenyl)ethyl]phenol](/img/structure/B14483756.png)

![4-[2-(5-Chloropyridin-2-yl)hydrazinylidene]-5-methyl-2-(propan-2-yl)cyclohexa-2,5-dien-1-one](/img/structure/B14483759.png)


